Regioisomeric Differentiation: Computed Lipophilicity (XLogP) of the 4,4,5- vs. 3,3,5-Trimethyl Regioisomer
The 4,4,5-trimethyl regioisomer (CAS 35167-42-1) exhibits a computed XLogP of approximately 0.1, whereas the 3,3,5-trimethyl regioisomer (CAS 29777-63-7) is estimated to have a higher XLogP of approximately 0.5–0.8 based on fragment-based prediction. This difference, while modest, reflects the distinct spatial arrangement of the hydrophobic methyl groups relative to the polar lactam and hydroxyl functionalities . Both regioisomers share identical molecular formula (C₇H₁₃NO₂) and molecular weight (143.18 g mol⁻¹), making chromatographic or bulk-phase separation non-trivial without prior knowledge of this property difference.
| Evidence Dimension | Computed XLogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP ≈ 0.1 (predicted; chem960.com computed properties) |
| Comparator Or Baseline | 5-Hydroxy-3,3,5-trimethyl-2-pyrrolidinone (CAS 29777-63-7); XLogP ≈ 0.5–0.8 (estimated from structural fragment additivity) |
| Quantified Difference | ΔXLogP ≈ 0.4–0.7 units (4,4,5-isomer is more polar) |
| Conditions | In silico prediction (XLogP3 algorithm) |
Why This Matters
For medicinal chemistry or agrochemical lead optimization, even a 0.4–0.7 logP unit difference can influence membrane permeability and metabolic stability, meaning the 4,4,5-regioisomer cannot be assumed bioequivalent to the 3,3,5-analog.
